molecular formula C18H16BrClN2O B1627500 3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one CAS No. 383192-89-0

3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one

Cat. No.: B1627500
CAS No.: 383192-89-0
M. Wt: 391.7 g/mol
InChI Key: AEDPCMOIJFCKBN-UHFFFAOYSA-N
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Description

3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors such as anthranilic acid derivatives with amides or nitriles.

    Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base.

    Chlorination: The chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions could lead to the formation of reduced quinazolinone analogs.

    Substitution: The bromine atom in the bromopropyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of quinazolinone derivatives with potentially different biological activities.

Scientific Research Applications

3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as anticancer, antimicrobial, or anti-inflammatory agents.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or DNA, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-phenylquinazolin-4(3H)-one
  • 3-(4-chlorophenyl)-2-(1-bromopropyl)quinazolin-4(3H)-one
  • 7-chloro-2-(1-bromopropyl)-3-methylquinazolin-4(3H)-one

Uniqueness

3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazolinone derivatives.

Properties

IUPAC Name

3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrClN2O/c1-2-15(19)17-21-16-10-13(20)8-9-14(16)18(23)22(17)11-12-6-4-3-5-7-12/h3-10,15H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDPCMOIJFCKBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC2=C(C=CC(=C2)Cl)C(=O)N1CC3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594019
Record name 3-Benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383192-89-0
Record name 3-Benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one
Reactant of Route 2
3-benzyl-2-(1-bromopropyl)-7-chloroquinazolin-4(3H)-one

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